molecular formula C28H39N5O7 B1279403 (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide CAS No. 660847-06-3

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

Cat. No. B1279403
M. Wt: 557.6 g/mol
InChI Key: YLJRILGAXBHXDZ-GOTSBHOMSA-N
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Description

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Research

Optically active polyamides derived from similar structures have been studied for their properties. Overberger and Kozlowski (1972) explored racemic and optically active hexahydro-5-tert-butoxymethyl-2H-azepin-2-one polymerization, resulting in poly-4-tert-butoxymethyl-6-hexanamides. These polymers, related to the chemical structure , were analyzed for their optical activity using ORD and CD spectra, comparing them to low molecular weight models similar to (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide in various solvents (Overberger & Kozlowski, 1972).

Synthesis of Thiazolidinones

Čačić et al. (2009) describe the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, structurally related to the compound . This work focuses on creating compounds for potential antibacterial applications against both Gram-positive and Gram-negative bacteria, illustrating the relevance of similar structures in developing new antibacterial agents (Čačić et al., 2009).

Antibacterial and Antioxidant Properties

Hamdi et al. (2012) synthesized new coumarin derivatives with a core structure similar to (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide. These compounds were evaluated for their antibacterial activity against E. coli, S. aureus, and B. subtilis, as well as for their antioxidant properties. This suggests the potential of similar compounds in pharmacological applications (Hamdi et al., 2012).

properties

IUPAC Name

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRILGAXBHXDZ-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440231
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

CAS RN

660847-06-3
Record name (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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